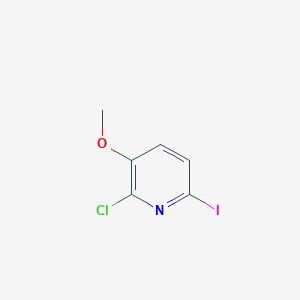

2-Chloro-6-iodo-3-methoxypyridine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-6-iodo-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClINO/c1-10-4-2-3-5(8)9-6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLOTJYNXWEZCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation of 2 Chloro 6 Iodo 3 Methoxypyridine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netuwindsor.ca In the context of 2-Chloro-6-iodo-3-methoxypyridine, these reactions exploit the different bond strengths of the C-I and C-Cl bonds, where the C-I bond is weaker and thus more susceptible to oxidative addition to a palladium(0) catalyst. acs.org This inherent difference in reactivity is the basis for the chemoselectivity observed in various cross-coupling reactions.

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. libretexts.org This reaction is widely favored due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids. uwindsor.canih.gov

For this compound, Suzuki-Miyaura coupling provides a powerful method for introducing aryl or other organic fragments onto the pyridine (B92270) core. researchgate.net

Chemoselectivity and Regioselectivity in Suzuki Reactions of Dihalogenated Pyridines

In dihalogenated pyridines like this compound, the Suzuki-Miyaura reaction can proceed with high chemoselectivity. acs.orgresearchgate.net The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl. acs.org Consequently, the reaction with a boronic acid will preferentially occur at the more reactive C-I bond at the 6-position, leaving the C-Cl bond at the 2-position intact. researchgate.net This regioselectivity is crucial for the stepwise synthesis of more complex substituted pyridines. The choice of catalyst, ligands, and reaction conditions can further influence and control this selectivity. acs.orgnih.gov

Mono-arylation and Terarylation Strategies

The differential reactivity of the halogens in this compound allows for strategic mono-arylation at the 6-position. By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, a single aryl group can be introduced. researchgate.net Following this initial coupling, the remaining chloro substituent at the 2-position can then be subjected to a second, different cross-coupling reaction, enabling the synthesis of unsymmetrically substituted 2,6-diarylpyridines. Furthermore, by employing a dihalogenated pyridine as the starting material, sequential Suzuki couplings can lead to the formation of teraryl compounds, which are of interest in materials science and medicinal chemistry. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Electrophile | Nucleophile | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Chloro-6-iodopyridine | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 2-Chloro-6-phenylpyridine | 85 |

| 2,6-Dichloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Dioxane/H2O | 2-Chloro-6-(4-methoxyphenyl)pyridine | 92 |

This table presents illustrative examples of Suzuki-Miyaura reactions on related dihalopyridine systems to demonstrate typical conditions and outcomes. Specific data for this compound may vary.

Negishi Cross-Coupling Reactions

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²) bonds. nih.gov Organozinc reagents are generally more reactive than their organoboron counterparts, which can lead to faster reaction times. wikipedia.org

In the case of this compound, Negishi coupling offers an alternative to the Suzuki-Miyaura reaction for introducing carbon-based substituents. The chemoselectivity is again expected to favor reaction at the more labile C-I bond. This method has been successfully applied to the synthesis of various substituted pyridines, including those with alkyl, cycloalkyl, and aryl groups at the 6-position of the purine (B94841) ring system, starting from 6-chloropurine (B14466) nucleosides. nih.gov

Stille Cross-Coupling Reactions

The Stille coupling reaction utilizes an organotin reagent as the nucleophilic partner to couple with an organic halide or triflate in the presence of a palladium catalyst. nih.gov A key advantage of the Stille reaction is the stability of organotin compounds to air and moisture, and their tolerance of a wide array of functional groups. nih.govnih.gov

For this compound, the Stille coupling would proceed by the preferential reaction of the organostannane at the C-6 iodo-substituted position. This reaction has been demonstrated to be effective for the coupling of various aryl and heteroaryl stannanes with halogenated pyridazine (B1198779) systems, highlighting its potential applicability to the functionalization of this compound. researchgate.netrsc.org

Heck Cross-Coupling Reactions

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org This reaction is a powerful tool for the synthesis of substituted alkenes. wikipedia.orgorganic-chemistry.org

The application of the Heck reaction to this compound would involve the coupling of an alkene at the C-6 position, driven by the higher reactivity of the C-I bond. The reaction typically requires a base and a palladium catalyst, and the choice of ligands and reaction conditions can influence the efficiency and stereoselectivity of the process. nih.gov While specific examples with this compound are not detailed in the provided context, the general principles of Heck reactions on halo-pyridines suggest its feasibility for introducing alkenyl substituents. uwindsor.ca

Table 2: Summary of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Nucleophile | Key Features |

|---|---|---|

| Suzuki-Miyaura | Organoboron compounds | Mild conditions, high functional group tolerance, readily available reagents. libretexts.orgnih.gov |

| Negishi | Organozinc compounds | High reactivity, good for C(sp³)-C(sp²) bond formation, requires inert conditions. wikipedia.orgnih.gov |

| Stille | Organotin compounds | Stable reagents, wide functional group tolerance, toxic byproducts. nih.govnih.gov |

| Heck | Alkenes | Forms substituted alkenes, tolerant of various functional groups. wikipedia.orgorganic-chemistry.org |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. In the context of this compound, this reaction is particularly useful for introducing amine functionalities onto the pyridine core. The differential reactivity of the C-I and C-Cl bonds allows for selective amination. Typically, the more reactive C-I bond will undergo oxidative addition to the palladium catalyst under milder conditions than the C-Cl bond. This selectivity enables a stepwise functionalization of the pyridine ring, where an amine can be introduced at the 6-position, leaving the chloro group at the 2-position available for subsequent transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for substituted pyridines, which are inherently electron-deficient aromatic systems. The presence of electron-withdrawing halogen substituents further activates the ring towards nucleophilic attack.

The two halogen atoms in this compound exhibit different reactivities in SNAr reactions. The position of the halogen on the pyridine ring significantly influences its lability. Generally, halogens at the 2- and 6-positions (ortho to the ring nitrogen) are more susceptible to displacement than those at other positions due to the stabilizing effect of the nitrogen on the intermediate Meisenheimer complex.

In this specific molecule, the chlorine atom is at the 2-position and the iodine atom is at the 6-position. While iodine is typically a better leaving group than chlorine in SNAr reactions due to its greater polarizability and the weaker C-I bond, the precise conditions of the reaction (nucleophile, solvent, temperature) can be tuned to favor the displacement of one halogen over the other. This selectivity is crucial for the controlled synthesis of polysubstituted pyridines.

Metal-Halogen Exchange Reactions and Subsequent Quenching

Metal-halogen exchange is a powerful tool for the functionalization of aryl halides. In this compound, the C-I bond is significantly more susceptible to this exchange than the C-Cl bond. Treatment with organolithium reagents (like n-butyllithium or t-butyllithium) or Grignard reagents at low temperatures selectively replaces the iodine atom with a metal, forming a pyridyl-lithium or pyridyl-magnesium species. This organometallic intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the 6-position.

Table 1: Examples of Electrophiles for Quenching

| Electrophile | Resulting Functional Group |

| Carbon dioxide (CO2) | Carboxylic acid |

| Aldehydes/Ketones | Secondary/Tertiary alcohols |

| Alkyl halides | Alkyl groups |

| Boronic esters | Boryl groups (for subsequent Suzuki coupling) |

This selective metal-halogen exchange provides a reliable method for elaborating the pyridine scaffold while preserving the chloro-substituent for other transformations.

Radical Reactions Involving Halogenated Pyridines

Halogenated pyridines can participate in radical reactions, often initiated by radical initiators (like AIBN) or photochemically. The C-I bond is the most likely site for homolytic cleavage due to its lower bond dissociation energy compared to the C-Cl and C-O bonds. This can lead to the formation of a pyridyl radical at the 6-position. This radical can then engage in various radical-mediated processes, such as addition to alkenes or alkynes, or hydrogen atom abstraction. The conditions for these reactions must be carefully controlled to avoid unwanted side reactions.

Stereoselective Transformations and Chiral Auxiliary Applications

While this compound itself is achiral, it can be a substrate in stereoselective transformations. For instance, if a chiral nucleophile is used in an SNAr reaction, or if a chiral ligand is employed in a metal-catalyzed cross-coupling reaction, it is possible to generate chiral products.

Furthermore, derivatives of this compound could potentially be used to create chiral auxiliaries. By introducing a chiral moiety onto the pyridine ring, the resulting molecule can be used to control the stereochemistry of reactions on a separate part of the molecule. However, direct applications of this compound as a chiral auxiliary are not widely documented and would likely require significant modification.

Applications of 2 Chloro 6 Iodo 3 Methoxypyridine As a Synthetic Building Block

Precursor in Medicinal Chemistry

The pyridine (B92270) core is a common feature in many pharmaceutical agents, and substituted pyridines like 2-Chloro-6-iodo-3-methoxypyridine are instrumental in the discovery of new drugs. The presence of two different halogen atoms (chlorine and iodine) at the 2 and 6 positions, respectively, offers differential reactivity, allowing for selective chemical modifications. This is a crucial feature in the multi-step synthesis of complex drug candidates.

Synthesis of Biologically Active Molecules

Development of Pharmaceutical Intermediates

This compound is commercially available as a building block for pharmaceutical testing and research. smolecule.combiosynth.com This indicates its role in the synthesis of more complex pharmaceutical intermediates. For instance, related structures such as 2-chloro-6-alkoxy-3-nitropyridines are known to be important intermediates in the production of analgesics. google.com The synthesis of 2,3-diamino-6-methoxypyridine, a key intermediate for certain therapeutic agents, can originate from related chlorinated and nitrated pyridines. google.com The dual halogenation of this compound provides chemists with the flexibility to perform sequential coupling reactions, a key strategy in building the carbon skeleton of a new drug molecule.

A protected version of the molecule, 2-Chloro-6-iodo-3-((4-methoxybenzyl)oxy)pyridine, is also available, highlighting its utility in syntheses where the methoxy (B1213986) group requires temporary protection to prevent unwanted side reactions during the assembly of the target pharmaceutical.

Targeted Therapies and Drug Discovery

The development of targeted therapies often relies on the creation of libraries of diverse small molecules that can be screened for activity against specific biological targets like kinases or receptors. The structural features of this compound make it an attractive scaffold for inclusion in such libraries. The chlorine and iodine atoms can be subjected to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings) to introduce a wide array of different chemical groups, thereby generating a diverse set of new compounds for screening in drug discovery programs.

Role in Agrochemical Development

The pyridine ring is also a key structural element in many modern agrochemicals, including herbicides, fungicides, and insecticides. The specific substitution pattern of this compound offers potential for the development of new active ingredients for crop protection.

Herbicides and Fungicides Containing Pyridine Moieties

Pyridine-based compounds are prevalent in the agrochemical industry. For example, trifluoromethylpyridines are key components in a number of commercial herbicides and fungicides. While direct synthesis of a commercialized agrochemical from this compound is not explicitly detailed in available literature, its structural framework is relevant to this class of compounds. The development of novel herbicides and fungicides often involves the synthesis and screening of numerous analogues of existing active ingredients, and this compound provides a versatile starting point for such explorations.

Enhancing Crop Protection and Yield

The ultimate goal of agrochemical research is to enhance crop protection and yield by providing effective and selective control of pests and weeds. The introduction of novel chemical entities is crucial to combat the development of resistance to existing treatments. Building blocks like this compound enable the exploration of new chemical space in the search for next-generation agrochemicals that can contribute to global food security.

Material Science Applications

While specific research detailing the use of this compound in material science is not extensively documented in publicly available literature, its structural features suggest potential for such applications. Halogenated pyridines are known to be valuable precursors in the synthesis of advanced materials.

Development of Conductive Polymers and Organic Electronics

The development of conductive polymers and materials for organic electronics often relies on the precise assembly of aromatic building blocks. Substituted pyridines can be utilized in the synthesis of luminescent liquid crystalline materials, which are of interest for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The presence of halogen atoms on the pyridine ring of this compound offers reactive sites for cross-coupling reactions, a common strategy for constructing the conjugated backbones of conductive polymers. However, specific studies demonstrating the incorporation of this particular compound into such materials are currently lacking.

Advanced Materials with Specific Properties

The functional groups present in this compound could be leveraged to create advanced materials with tailored properties. For instance, the pyridine nitrogen can act as a ligand for metal ions, opening possibilities for the creation of coordination polymers or metal-organic frameworks (MOFs). The halogen substituents could also be used to tune the electronic properties and solid-state packing of materials, which is crucial for applications in sensors or other specialized devices. Analogous, though not identical, compounds like 2-chloro-6-methoxypyridine (B123196) have been explored in the development of specialty polymers and coatings, where they can enhance durability and resistance to environmental factors .

Biochemical Research Applications, including Enzyme Inhibition and Receptor Binding Studies

The pyridine scaffold is a common motif in many biologically active compounds and pharmaceuticals. While direct studies on the biochemical applications of this compound are scarce, the known activities of related pyridine derivatives provide a basis for potential research directions.

The general class of quinazoline (B50416) and quinoline (B57606) derivatives, which share structural similarities with pyridines, are recognized for their importance in the research of enzyme inhibitors and the design of new bioactive molecules cymitquimica.com. For example, various substituted pyridine derivatives have been investigated as inhibitors for a range of enzymes. It is plausible that this compound could serve as a starting material for the synthesis of novel enzyme inhibitors, although specific data on its activity is not currently available. Similarly, its potential for receptor binding studies remains an area for future exploration, with supplier information suggesting its availability for proteomics research.

Scaffold for Molecular Probes and Chemical Biology Tools

The reactive handles on this compound make it a candidate for development as a scaffold for molecular probes and other tools in chemical biology. The chloro and iodo groups can be selectively functionalized through various chemical reactions, allowing for the attachment of fluorophores, affinity tags, or other reporter groups. This would enable the creation of customized molecules for studying biological processes, such as protein-ligand interactions or cellular imaging. While the potential exists, there is no specific research in the public domain that demonstrates the use of this compound for these purposes. Its classification by suppliers as a research chemical for life science and chemical synthesis supports its role as a foundational element for such future developments sigmaaldrich.com.

Spectroscopic Characterization and Computational Studies in the Context of Substituted Pyridines

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationresearchgate.netacs.orgnih.gov

NMR spectroscopy is a cornerstone for the structural analysis of pyridine (B92270) derivatives, providing detailed information about the chemical environment of each atom. researchgate.net For halogenated pyridines, NMR is crucial for confirming the identity and purity of the compound and for studying subtle electronic effects and intermolecular forces. acs.orgnih.gov

The ¹H and ¹³C NMR spectra of 2-Chloro-6-iodo-3-methoxypyridine are predicted to show characteristic signals influenced by the electronic properties of the substituents. The electron-donating methoxy (B1213986) group and the electron-withdrawing halogen atoms create a distinct pattern of chemical shifts.

¹H NMR: The spectrum is expected to feature a singlet for the methoxy (-OCH₃) protons and two doublets in the aromatic region corresponding to the protons at the C4 and C5 positions of the pyridine ring. The exact chemical shifts are influenced by the combined inductive and resonance effects of the substituents. For instance, in the related compound 2-chloro-6-methoxypyridine (B123196), the methoxy protons appear as a singlet, and the aromatic protons show shifts that can be used as a baseline for predicting the spectrum of the iodo-substituted analogue. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atoms directly bonded to the electronegative chlorine, iodine, and oxygen atoms will exhibit significant downfield shifts. The chemical shifts of the pyridine ring carbons are sensitive to the halogen substitution, a phenomenon that has been studied in detail for other halogenated heterocycles like 6-halopurine 2'-deoxynucleosides. nih.gov DFT calculations are often employed to aid in the precise assignment of these carbon signals, especially when ambiguity arises from complex electronic effects. nih.gov

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~3.9 - 4.1 | Singlet | Methoxy group protons (-OCH₃) |

| ¹H | ~7.0 - 7.8 | Doublet | Aromatic proton (H-4 or H-5) |

| ¹H | ~6.8 - 7.5 | Doublet | Aromatic proton (H-5 or H-4) |

| ¹³C | ~160 - 165 | Singlet | C-6 (bonded to Iodo group) |

| ¹³C | ~150 - 155 | Singlet | C-2 (bonded to Chloro group) |

| ¹³C | ~145 - 150 | Singlet | C-3 (bonded to Methoxy group) |

| ¹³C | ~110 - 125 | Singlet | C-4 and C-5 (aromatic CH) |

Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). In molecules like this compound, the iodine atom is a potential halogen bond donor. Variable-temperature (VT) NMR spectroscopy is a powerful tool for studying such dynamic and weak intermolecular interactions. researchgate.net

By recording NMR spectra at different temperatures, researchers can observe changes in chemical shifts or the coalescence of signals, which can indicate the formation and dissociation of halogen-bonded dimers or oligomers in solution. For example, studies on pyridine and perfluoroalkyl iodides have used ¹⁹F NMR to investigate halogen bond formation, showing that chemical shifts are sensitive to these interactions. researchgate.net Similar principles apply to ¹H and ¹³C VT-NMR, where temperature-dependent changes in the spectra can provide thermodynamic data about the strength of the halogen bonds. nih.gov

The interpretation of NMR spectra for polysubstituted heterocycles can be complex, sometimes leading to initial misassignments. The combined electronic effects of multiple different halogens and other functional groups can lead to unexpected chemical shifts that defy simple predictive models. nih.gov

In such cases, advanced techniques are required to resolve ambiguities. Two-dimensional NMR experiments (like HMBC and HSQC) are essential for definitively correlating proton and carbon signals. Furthermore, density functional theory (DFT) calculations have become an indispensable tool. nih.gov By computing theoretical NMR chemical shifts for a proposed structure, scientists can compare them with experimental data. A strong correlation supports the structural assignment. This computational approach has been crucial in correctly assigning the ¹⁵N and ¹³C chemical shifts in a series of 6-(fluoro, chloro, bromo, and iodo)purine nucleosides, highlighting the importance of combining experimental data with theoretical calculations to prevent erroneous interpretations. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₆H₅ClINO), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes) and iodine (monoisotopic ¹²⁷I). The fragmentation in the mass spectrometer would likely proceed through the loss of stable radicals or neutral molecules.

Expected Mass Spectrometry Fragmentation

| m/z Value (Fragment Ion) | Possible Loss from Molecular Ion |

|---|---|

| [M]⁺ | (Molecular Ion) |

| [M - CH₃]⁺ | Loss of a methyl radical |

| [M - CO]⁺ | Loss of carbon monoxide |

| [M - Cl]⁺ | Loss of a chlorine radical |

| [M - I]⁺ | Loss of an iodine radical |

Note: The relative intensities of these fragments provide clues about the stability of the ions and the strength of the chemical bonds.

Studies on other substituted 2-chloro-pyridones have shown that the fragmentation is significantly influenced by the substituents, with common pathways including the loss of HCl and the formation of stable bicyclic ions. jcsp.org.pk

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would display characteristic bands for its constituent groups.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| ~3100 - 3000 | C-H stretch | Aromatic C-H |

| ~2950, ~2850 | C-H stretch | Methoxy (-OCH₃) |

| ~1600 - 1450 | C=C and C=N stretch | Pyridine Ring |

| ~1250 - 1000 | C-O stretch | Aryl-ether |

| ~800 - 600 | C-Cl stretch | Chloro-aromatic |

The FT-IR spectra of related compounds, such as 2-chloro-6-methoxypyridine, have been studied and provide a reference for identifying these characteristic vibrations. sigmaaldrich.com

X-ray Diffraction Analysis of Pyridine Derivativesresearchgate.netacs.org

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles. For pyridine derivatives, X-ray analysis confirms the substitution pattern and reveals how the molecules pack in the crystal lattice. researchgate.net

This analysis is particularly valuable for studying intermolecular interactions like hydrogen and halogen bonds. rsc.org In the crystal structure of a compound like this compound, one would expect to observe halogen bonds, potentially involving the iodine atom on one molecule interacting with the nitrogen atom or a halogen on a neighboring molecule. Studies have shown that C–I···Y (where Y is a halogen bond acceptor like Cl⁻) angles tend to be nearly linear (160-180°), a hallmark of a strong halogen bond. acs.org The structural data obtained from X-ray diffraction is crucial for understanding the supramolecular chemistry of halogenated pyridines and for designing materials with specific solid-state properties. researchgate.netrsc.org

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful lens through which to understand the intrinsic properties of molecules like this compound. Theoretical studies, particularly those rooted in quantum mechanics, offer predictive insights into molecular structure, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Calculations for Structural Prediction and Reactivity

Density Functional Theory (DFT) has become an indispensable tool for investigating the molecular structure and vibrational spectra of substituted pyridines. researchgate.net By employing methods like B3LYP with various basis sets (e.g., 6-31+G(d,p)), researchers can calculate optimized geometries and predict spectroscopic data with a high degree of accuracy. researchgate.netscholarsresearchlibrary.com For instance, in a study on the related compound 2-chloro-6-methoxy-3-nitropyridine, DFT calculations were used to determine structural parameters and spectroscopic information in the ground state. researchgate.netscholarsresearchlibrary.com These theoretical predictions often show good agreement with experimental data, validating the computational models used. nih.gov

DFT is also instrumental in predicting the reactivity of pyridine derivatives. ias.ac.inresearchgate.net The electronic effects of substituents on the pyridine ring significantly influence its properties. researchgate.net For example, the presence of electron-withdrawing or electron-donating groups can alter the electron density on the nitrogen atom and affect the geometric parameters of the pyridine ring, thereby influencing its efficacy as a donor atom in coordination chemistry. researchgate.netnih.govnih.gov Computational studies can elucidate these substituent effects, helping to predict how a molecule like this compound might behave in various chemical reactions. researchgate.netacs.org

The following table showcases representative data that can be obtained from DFT calculations for substituted pyridines.

| Calculation Type | Property Predicted | Significance |

| Geometry Optimization | Bond lengths, bond angles, dihedral angles | Provides the most stable three-dimensional structure of the molecule. researchgate.net |

| Vibrational Frequencies | IR and Raman spectra | Allows for the assignment of experimental vibrational bands and confirms the molecular structure. researchgate.netnih.gov |

| Electronic Properties | HOMO-LUMO energy gap, dipole moment | Indicates the electronic reactivity, with a smaller gap often suggesting higher reactivity. acs.org |

| Charge Distribution | Atomic charges (e.g., Mulliken, NBO) | Reveals the distribution of electron density within the molecule, highlighting potential sites for nucleophilic or electrophilic attack. researchgate.net |

This table is illustrative and the specific values would need to be calculated for this compound.

Electrostatic Potential Analysis and Sigma-Holes in Halogen Bonding

Molecular electrostatic potential (MEP) analysis is a crucial computational technique for understanding and predicting intermolecular interactions. acs.org It provides a visual representation of the electron density around a molecule, identifying electron-rich (negative potential) and electron-deficient (positive potential) regions. acs.org A key feature revealed by MEP analysis in halogenated compounds is the "sigma-hole" (σ-hole). nih.gov This is a region of positive electrostatic potential located on the outermost portion of the halogen atom, along the extension of the covalent bond. nih.govpolimi.it

The magnitude of the σ-hole is influenced by the polarizability and electronegativity of the halogen atom; it generally becomes more positive as one moves down the halogen group from chlorine to iodine. polimi.it This positive σ-hole can engage in attractive, non-covalent interactions with nucleophilic regions of other molecules, an interaction known as halogen bonding. polimi.itnih.gov In the context of this compound, both the chlorine and iodine atoms would possess σ-holes, though the σ-hole on the iodine atom is expected to be more positive and thus a stronger halogen bond donor. polimi.it

The interaction between the lone pair electrons of a pyridinyl nitrogen and the σ-hole of an iodo-perfluoroalkane has been shown to cause a blue-shift in the ring breathing mode of pyridine in Raman spectroscopy, with the shift being proportional to the strength of the interaction. nih.gov This highlights the ability of halogen bonding to influence the vibrational properties of the participating molecules. nih.gov

The table below summarizes the key aspects of σ-holes in halogen bonding.

| Halogen | Electronegativity | Polarizability | Expected σ-Hole Magnitude |

| F | High | Low | Often negative or slightly positive acs.orgrsc.org |

| Cl | Moderate | Moderate | Positive polimi.it |

| Br | Moderate | High | More positive than Cl mostwiedzy.pl |

| I | Low | Very High | Most positive in the series polimi.it |

This table provides a general trend for halogens.

Prediction of Molecular Properties and Reactivity Pathways

Computational methods are increasingly used to predict a wide range of molecular properties, which is a critical aspect of rational drug design and materials science. nih.govnih.gov Machine learning models, often trained on large datasets of known molecules, can predict properties like lipophilicity, solubility, and biological activity from molecular structure. nih.gov For instance, a "Molecular Topographic Map" (MTM) can be generated from atomic features and used as input for convolutional neural networks to predict molecular properties. nih.gov

Theoretical studies can also predict the likely pathways of chemical reactions. acs.orgyoutube.com For substituted pyridines, computational analyses can help determine whether a reaction will proceed via a nucleophilic aromatic substitution (SNAr) mechanism, a radical pathway, or another route. acs.orgyoutube.com For example, computational studies have indicated that the halogenation of certain pyridines occurs via an SNAr pathway, with phosphine (B1218219) elimination being the rate-determining step. acs.org The steric and electronic effects of substituents play a crucial role in determining the regioselectivity of reactions, such as whether an incoming group will add to the C2, C3, or C4 position of the pyridine ring. acs.orgyoutube.com

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the purification and analysis of synthetic compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are among the most powerful and widely used methods.

Purity assessment by HPLC involves separating a sample into its individual components based on their differential interactions with a stationary phase and a mobile phase. chromforum.org The purity of a target compound is typically determined by comparing the area of its peak in the chromatogram to the total area of all peaks. chromforum.org For pyridine derivatives, which are often hydrophilic, specialized HPLC columns and methods are required. helixchrom.comhelixchrom.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective for separating polar compounds like pyridines without the need for ion-pairing reagents that are incompatible with mass spectrometry. helixchrom.com

The choice of mobile phase, including the type and concentration of acidic additives, can significantly affect the retention times of basic compounds like pyridines. helixchrom.com For example, replacing a stronger acid like sulfuric acid with a weaker one like formic acid can lead to a several-fold increase in the retention time of pyridines. helixchrom.com

Gas chromatography is another valuable technique for analyzing volatile compounds. In the analysis of products from the synthesis of substituted pyridines, GC with an appropriate column, such as one packed with Triton X-305/NaOH on Chromosorb W, can be used to separate and quantify the components of the product mixture. google.com

For the isolation of a specific compound from a reaction mixture, flash chromatography is a common and effective technique. nih.gov This preparative column chromatography method utilizes a stationary phase like silica (B1680970) gel and a solvent gradient (e.g., a mixture of ethyl acetate (B1210297) and hexanes) to separate compounds based on their polarity. nih.gov Thin-layer chromatography (TLC) is often used to monitor the progress of the separation and identify the fractions containing the desired product. nih.gov In cases where a compound is an intermediate in a multi-step synthesis, achieving high purity is crucial for the success of subsequent reactions. researchgate.net

The following table outlines common chromatographic techniques used for the analysis and purification of substituted pyridines.

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Application |

| High-Performance Liquid Chromatography (HPLC) | C18, Mixed-Mode (e.g., Amaze HD) helixchrom.com | Acetonitrile/Water with acidic modifier (e.g., formic acid) helixchrom.com | Purity assessment, quantitative analysis |

| Gas Chromatography (GC) | 25% Triton X-305/2.5% NaOH on Chromosorb W google.com | Helium, Nitrogen | Analysis of volatile reaction products |

| Flash Chromatography | Silica gel 60 F254 nih.gov | Ethyl acetate/Hexanes gradient nih.gov | Preparative isolation and purification |

| Thin-Layer Chromatography (TLC) | Silica gel 60 F254 nih.gov | Ethyl acetate/Hexanes | Reaction monitoring, fraction analysis |

Q & A

Q. What are the recommended synthetic routes for 2-chloro-6-iodo-3-methoxypyridine, and how can regioselectivity be ensured?

The synthesis typically involves halogenation and methoxylation of pyridine derivatives. A common approach is sequential halogenation:

- Step 1 : Iodination at the 6-position using iodine monochloride (ICl) under controlled conditions to avoid over-halogenation .

- Step 2 : Chlorination at the 2-position via electrophilic substitution, employing reagents like POCl₃ or SOCl₂.

- Step 3 : Methoxy group introduction at the 3-position using sodium methoxide (NaOMe) in a polar aprotic solvent (e.g., DMF) .

Regioselectivity is achieved by optimizing reaction temperatures and stoichiometric ratios. For example, lower temperatures (0–5°C) favor iodination at the 6-position due to steric and electronic effects .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ ~3.8–4.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 284.921) .

- X-ray Crystallography : For unambiguous structural confirmation (if crystalline) .

- HPLC : Purity assessment (>98% for research-grade material) .

Q. How should researchers handle and store this compound to prevent degradation?

- Storage : Protect from light (use amber vials) and moisture; store at room temperature under inert gas (N₂ or Ar) .

- Handling : Use gloves and fume hoods to avoid exposure. Degradation products (e.g., dehalogenated derivatives) may form under prolonged light exposure .

Advanced Questions

Q. How do competing substituents (Cl, I, OMe) influence reactivity in cross-coupling reactions?

- Iodine at 6-position : Highly reactive in Suzuki-Miyaura couplings due to favorable C–I bond dissociation energy. Use Pd(PPh₃)₄ and aryl boronic acids in THF/H₂O at 80°C .

- Chlorine at 2-position : Less reactive than iodine; may require harsher conditions (e.g., Buchwald-Hartwig amination with XPhos ligand) .

- Methoxy at 3-position : Electron-donating effect stabilizes intermediates but may sterically hinder reactions. Optimize by adjusting solvent polarity (e.g., DMSO > DMF) .

Q. What strategies resolve contradictions in reported reaction yields for this compound?

- Variable Factors :

- Troubleshooting :

Q. How can computational modeling predict the compound’s stability under different conditions?

- DFT Calculations : Model bond dissociation energies (BDEs) to predict thermal stability. For example, C–I BDE is ~50 kcal/mol, making it susceptible to photolysis .

- MD Simulations : Assess solubility in solvents (e.g., logP ~2.5 predicts moderate lipophilicity) .

- Degradation Pathways : Simulate hydrolysis or oxidation mechanisms to guide storage protocols .

Q. What are the applications of this compound in medicinal chemistry, and how are derivatives optimized?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.